N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide
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Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is nitrogen-containing. They are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Scientific Research Applications
Synthetic Route Development
The development of practical and scalable synthetic routes for compounds similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is crucial for medicinal chemistry. Such efforts aim at enhancing the overall yield and efficiency of the synthesis process, minimizing the use of harmful solvents, and avoiding unstable intermediates. An example is the synthesis of YM758 monophosphate, demonstrating an improved method that avoids column chromatography purification and uses less chlorinated solvents (Yoshida et al., 2014).
Cellular Proliferation Imaging
Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide are being explored as potential imaging agents for cellular proliferation in tumors. For instance, 18F-ISO-1 has shown promise in imaging tumor proliferation in patients with malignant neoplasms, correlating uptake with cellular proliferation markers such as Ki-67 (Dehdashti et al., 2013).
Sigma-2 Receptor Imaging
Fluorine-containing benzamide analogs, including those with structural similarities to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide, have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. Such compounds exhibit moderate to high affinity for sigma-2 receptors, making them suitable for imaging applications (Tu et al., 2007).
Metabolite Identification and Transporter-Mediated Excretion
The identification of human metabolites of related compounds and the investigation of transporter-mediated renal and hepatic excretion are essential for understanding the pharmacokinetics and safety profile of new therapeutic agents. Such studies have elucidated the major metabolites and their excretion pathways, contributing to the development of safer and more effective medications (Umehara et al., 2009).
Antimicrobial Activity
Newly synthesized compounds, including quinazolinone derivatives, have been evaluated for their antimicrobial activity. Research focuses on synthesizing novel compounds that could act as potential antimicrobial agents against a range of bacterial and fungal pathogens, showcasing the diversity in applications of quinazoline derivatives (Desai et al., 2013).
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSWTHNVNBWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide |
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